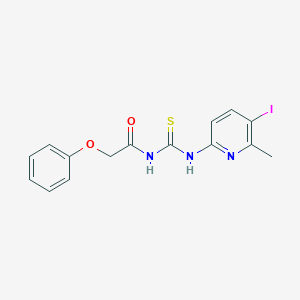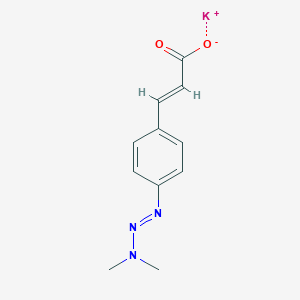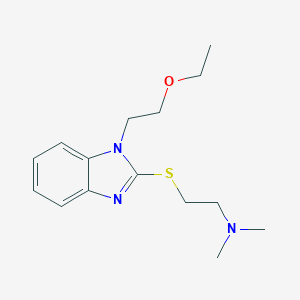
Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate (TDCPP) is a flame retardant that has been widely used in various consumer products such as furniture, electronics, and textiles. It is a halogenated organic compound that is known for its ability to reduce the flammability of materials. However, the use of TDCPP has raised concerns about its potential health and environmental impacts.
作用机制
Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate works by interfering with the combustion process. It reacts with the free radicals produced during the combustion process and forms stable char that acts as a barrier to heat and oxygen. This prevents the material from igniting and spreading the fire.
Biochemical and Physiological Effects:
Studies have shown that this compound can have adverse effects on human health and the environment. It is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC). Animal studies have shown that this compound can cause liver, kidney, and thyroid damage. In addition, this compound has been found to be persistent in the environment and can accumulate in living organisms.
实验室实验的优点和局限性
Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be used in a variety of applications. In addition, it is a well-studied compound, and there are numerous published studies on its properties and effects. However, this compound also has limitations for lab experiments. It is a halogenated compound, which can make it difficult to dispose of safely. In addition, the potential health and environmental impacts of this compound must be carefully considered when using it in lab experiments.
未来方向
There are several future directions for research on Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate. One area of research is focused on developing alternative flame retardants that are less harmful to human health and the environment. Another area of research is focused on understanding the long-term effects of this compound exposure on human health and the environment. Finally, there is a need for more research on the fate and transport of this compound in the environment, including its persistence and accumulation in living organisms.
Conclusion:
In conclusion, this compound is a widely used flame retardant that has been extensively studied for its properties and effects. While it is effective at reducing the flammability of materials, it also has potential health and environmental impacts that must be carefully considered. Further research is needed to develop safer alternatives and understand the long-term effects of this compound exposure.
合成方法
Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate is synthesized by reacting 2,4-dibromo-6-methylphenol with phthalic anhydride in the presence of a catalyst. The reaction produces this compound as a white crystalline solid with a melting point of 210-212°C. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学研究应用
Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate has been extensively studied for its flame retardant properties. It is commonly used in the production of polyurethane foam, which is widely used in furniture and bedding. Studies have shown that this compound can significantly reduce the flammability of polyurethane foam and other materials. In addition, this compound has been studied for its potential use in other applications such as plastics, textiles, and electronics.
属性
CAS 编号 |
137656-90-7 |
|---|---|
分子式 |
C27H20Br6O6 |
分子量 |
919.9 g/mol |
IUPAC 名称 |
tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C27H20Br6O6/c1-12-4-16(28)9-19(31)24(12)37-22(34)7-15(27(36)39-26-14(3)6-18(30)11-21(26)33)8-23(35)38-25-13(2)5-17(29)10-20(25)32/h4-6,9-11,15H,7-8H2,1-3H3 |
InChI 键 |
UULZLBSSZGWLMA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OC(=O)CC(CC(=O)OC2=C(C=C(C=C2C)Br)Br)C(=O)OC3=C(C=C(C=C3C)Br)Br)Br)Br |
规范 SMILES |
CC1=CC(=CC(=C1OC(=O)CC(CC(=O)OC2=C(C=C(C=C2C)Br)Br)C(=O)OC3=C(C=C(C=C3C)Br)Br)Br)Br |
同义词 |
3Br2Sal tricarballylate tris(3,5-dibromosalicyl) tricarballylate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)

![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)
![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)

![4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238182.png)

![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)

![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)

![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)